molecular formula C18H14ClNO2 B15109766 3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one

3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one

Cat. No.: B15109766
M. Wt: 311.8 g/mol
InChI Key: NGUKUYNAGVMDIB-UHFFFAOYSA-N
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Description

3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with acetyl, chloro, methyl, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-4-phenylquinoline with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to various substituted quinoline derivatives .

Scientific Research Applications

3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-7-chloro-1-methyl-4-phenyl-1,2-dihydroquinolin-2-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C18H14ClNO2

Molecular Weight

311.8 g/mol

IUPAC Name

3-acetyl-7-chloro-1-methyl-4-phenylquinolin-2-one

InChI

InChI=1S/C18H14ClNO2/c1-11(21)16-17(12-6-4-3-5-7-12)14-9-8-13(19)10-15(14)20(2)18(16)22/h3-10H,1-2H3

InChI Key

NGUKUYNAGVMDIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=C(C=C(C=C2)Cl)N(C1=O)C)C3=CC=CC=C3

Origin of Product

United States

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